Epitalon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Telomere Length and Aging

One of the most studied aspects of Epitalon is its potential impact on telomeres. Telomeres are protective caps on the ends of chromosomes that shorten with each cell division. When telomeres become critically short, cells lose their ability to divide effectively, contributing to the aging process.

Some studies have shown that Epitalon may activate telomerase, the enzyme responsible for telomere maintenance, and promote telomere lengthening in cells and tissues (). This suggests Epitalon might play a role in slowing cellular aging. However, research in this area is ongoing, and more studies are needed to confirm these findings in vivo (within living organisms).

Cellular Protection and Repair

Epitalon might also offer cellular protection and promote repair mechanisms. Studies have indicated that Epitalon can reduce oxidative stress, a cellular imbalance caused by harmful molecules, and enhance antioxidant activity in cells (). This protective effect could potentially help mitigate age-related cellular damage.

Furthermore, research suggests Epitalon may improve DNA repair mechanisms and decrease apoptosis, programmed cell death, in aged oocytes (egg cells) (). This could be particularly relevant for research on fertility and aging female reproductive systems.

Other Potential Applications

While the research is far from conclusive, Epitalon has been explored for its potential benefits in various areas:

- Neurodegenerative Diseases: Studies on fruit flies suggest Epitalon might extend lifespan (). Further investigation is needed to determine if this translates to neurodegenerative diseases like Alzheimer's or Parkinson's.

- Age-Related Vision Loss: Epitalon has shown promise in improving retinal function in animal models with retinal degeneration (). More research is required to understand its potential application in age-related vision decline.

- Diabetes: Preliminary studies suggest Epitalon might influence blood sugar regulation, but further investigation is needed ().

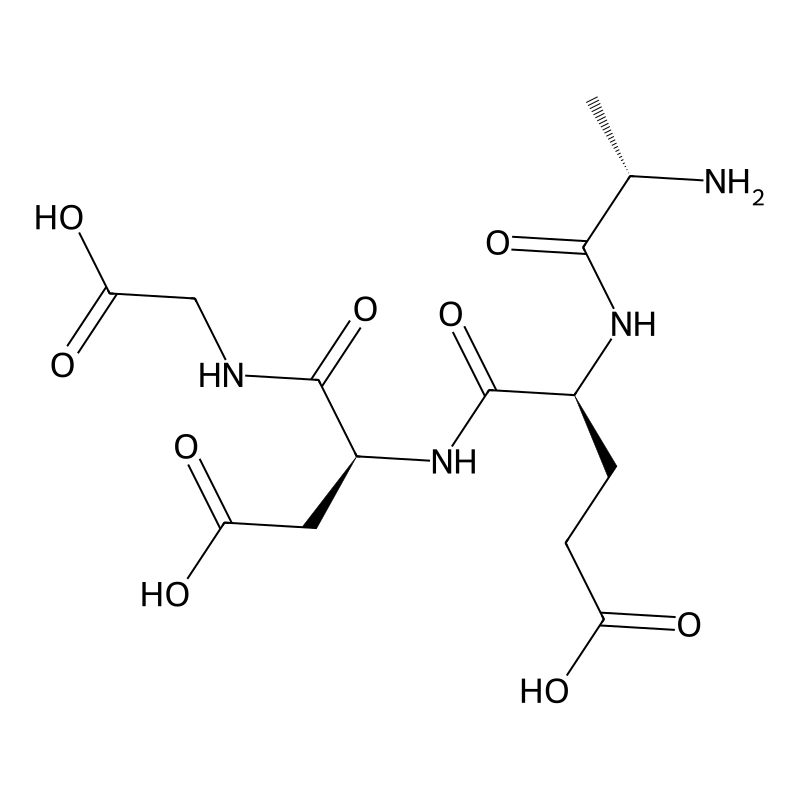

Epitalon is a synthetic tetrapeptide composed of four amino acids: alanine, glutamic acid, aspartic acid, and glycine, with the molecular formula C₁₄H₂₂N₄O₉. Initially identified as the active component of a bovine pineal gland extract known as epithalamin, it has garnered attention for its potential anti-aging properties and ability to activate telomerase, an enzyme that plays a critical role in the maintenance of telomeres—the protective caps at the ends of chromosomes that shorten with age. Research primarily conducted at the St. Petersburg Institute of Bioregulation and Gerontology has highlighted its effects on cellular aging and longevity .

- Telomerase Activation: It enhances telomerase activity in human somatic cells, leading to telomere elongation. This process allows cells to surpass the Hayflick limit, extending their proliferative capacity significantly .

- Inhibition of Matrix Metalloproteinase 9: Epitalon appears to inhibit the synthesis of matrix metalloproteinase 9 protein in aging skin fibroblasts, which may contribute to its anti-aging effects .

- Antioxidant Activity: It promotes the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which help mitigate oxidative stress associated with aging .

Epitalon can be synthesized through solid-phase peptide synthesis (SPPS), a common technique for producing peptides. This method involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The final product is then cleaved from the support and purified. The synthesis typically follows these steps:

- Amino Acid Activation: Each amino acid is activated using coupling reagents.

- Chain Elongation: Amino acids are added one by one to form the peptide chain.

- Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity levels.

Epitalon has several applications primarily in health and wellness:

- Anti-Aging Therapy: Due to its telomerase activation properties, it is often marketed as an anti-aging supplement aimed at prolonging cellular lifespan.

- Cognitive Enhancement: Research suggests it may improve cognitive functions by regulating melatonin secretion and enhancing neuronal health .

- Cancer Research: Its potential role in reducing tumor incidence makes it a candidate for further research in oncology .

Epitalon interacts with various biological molecules:

- Histone Binding: Studies have shown that Epitalon binds to histones, influencing gene expression related to neuronal differentiation and cellular aging .

- DNA Interaction: Its binding affinity with histones suggests a mechanism by which it may affect chromatin structure and gene regulation, particularly in aging cells .

Several compounds exhibit similar biological activities or structural characteristics to Epitalon. Here’s a comparison highlighting its uniqueness:

| Compound | Structure/Composition | Unique Features |

|---|---|---|

| Epithalamin | Peptide extract from pineal gland | Natural precursor to Epitalon; less studied than Epitalon |

| Thymosin Beta 4 | Peptide composed of 43 amino acids | Promotes tissue repair; involved in immune response |

| Melatonin | Indoleamine hormone | Regulates sleep-wake cycles; broader hormonal effects |

| Tauroursodeoxycholic Acid | Bile acid conjugate | Neuroprotective properties; involved in liver function |

Epitalon's unique combination of telomerase activation and specific interactions with histones sets it apart from these compounds, making it particularly interesting for anti-aging research.